

Spectroscopic Profile of 1-Chloro-3-fluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-3-fluoropropane*

Cat. No.: *B8262802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloro-3-fluoropropane**. In the absence of extensive publicly available experimental spectra for this specific compound, this document presents predicted data generated from validated computational models. This guide is intended to serve as a valuable resource for the characterization, analysis, and further investigation of **1-chloro-3-fluoropropane** and similar halogenated alkanes.

Predicted Spectroscopic Data

To facilitate the identification and characterization of **1-chloro-3-fluoropropane**, predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented below. It is important to note that while these predicted values are based on robust algorithms, they may differ from experimental results and should be used as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-Chloro-3-fluoropropane**

Position	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H-1	3.75	Triplet	$J(H-1, H-2) = 6.5$
H-2	2.20	Quintet of Triplets	$J(H-2, H-1) = 6.5, J(H-2, H-3) = 6.0, J(H-2, F-3) = 25.0$
H-3	4.60	Triplet of Triplets	$J(H-3, H-2) = 6.0, J(H-3, F-3) = 47.0$

Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts and multiplicities may vary.

Table 2: Predicted ^{13}C NMR Data for **1-Chloro-3-fluoropropane**

Position	Predicted Chemical Shift (ppm)	Predicted Multiplicity (due to C-F coupling)
C-1	42.5	Singlet
C-2	35.0	Doublet
C-3	81.0	Doublet

Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Chloro-3-fluoropropane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2880	Medium-Strong	C-H stretch
1450-1400	Medium	CH ₂ scissoring
1060-1040	Strong	C-F stretch
750-700	Strong	C-Cl stretch

Note: Predictions are based on computational models and have not been experimentally verified. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments for **1-Chloro-3-fluoropropane**

m/z	Predicted Relative Intensity	Possible Fragment
96/98	High	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
61	Medium	[CH ₂ CH ₂ F] ⁺
49/51	High	[CH ₂ Cl] ⁺
33	Medium	[CH ₂ F] ⁺

Note: Predictions are based on computational models and have not been experimentally verified. Actual fragmentation patterns and relative intensities may vary.

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of small, volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

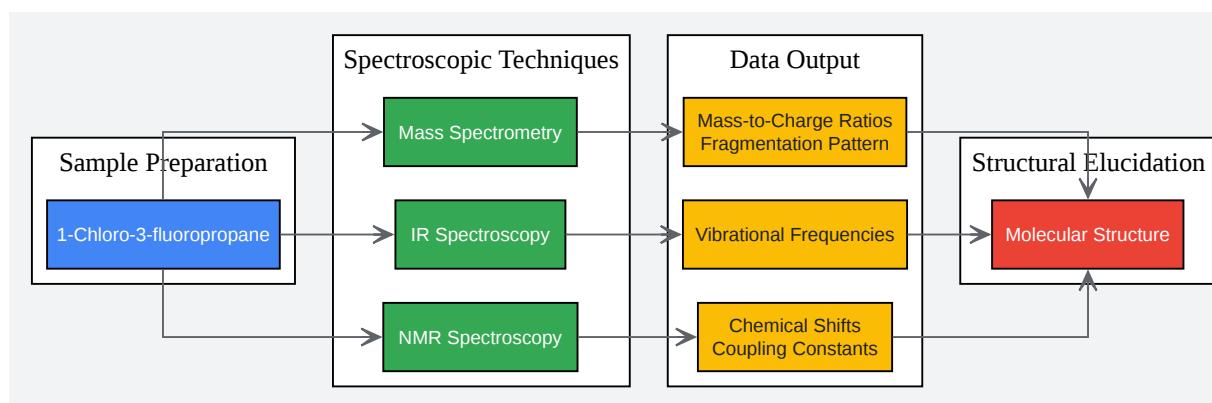
¹H and ¹³C NMR Sample Preparation and Acquisition:

- Sample Preparation: Dissolve 5-25 mg of **1-chloro-3-fluoropropane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
 - Acquisition time: 2-4 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

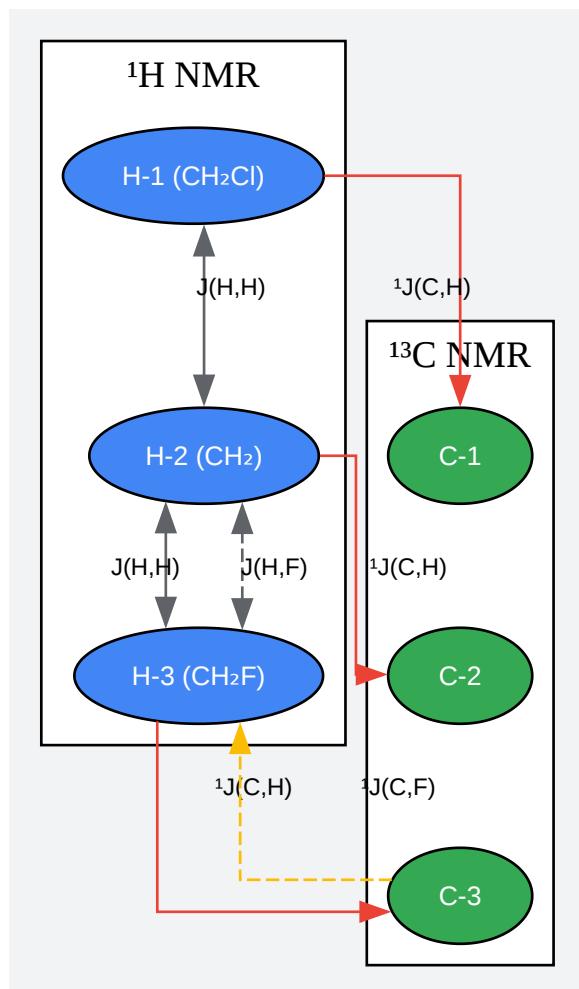
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of neat liquid **1-chloro-3-fluoropropane** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.


Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of **1-chloro-3-fluoropropane** in a volatile solvent (e.g., dichloromethane or methanol).
- GC Conditions:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio.
 - Carrier gas: Helium at a constant flow rate.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF).


- Scan range: m/z 30-300.
- Data Analysis: Identify the peak corresponding to **1-chloro-3-fluoropropane** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **1-chloro-3-fluoropropane**.

[Click to download full resolution via product page](#)

Caption: Key NMR correlations for **1-chloro-3-fluoropropane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-fluoropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8262802#spectroscopic-data-of-1-chloro-3-fluoropropane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b8262802#spectroscopic-data-of-1-chloro-3-fluoropropane-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com